molecular formula C7H13N3S B1581234 5-tert-Butyl-N-methyl-1,3,4-thiadiazol-2-amine CAS No. 50608-12-3

5-tert-Butyl-N-methyl-1,3,4-thiadiazol-2-amine

Cat. No. B1581234
CAS RN: 50608-12-3
M. Wt: 171.27 g/mol
InChI Key: UMEJBYJALNGUQF-UHFFFAOYSA-N
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Patent
US04283543

Procedure details

Into a four-necked, 1-liter flask equipped with a stirrer, thermometer and a drying tube was charged a solution of 115% polyphosphoric acid (63.98 g) and 96.2% sulfuric acid (21.33 g). A solution of pivalic acid (21.48 g, 0.2107 mole) and toluene (1.82 g) was added followed by 4-methyl-3-thiosemicarbazide (22.1 g, 0.2102 mole). The mixture was stirred with the initial reaction exotherm being controlled with cooling if necessary such that the reaction temperature did not rise above 70° C. The reaction mixture was then maintained with stirring and heating for about 1 hour at 70° C. The reaction flask was then fitted with two dropping funnels. The first funnel contained 256 g of a solution consisting of 192 g of 115% polyphosphoric acid and 64 g of 96.2% sulfuric acid. The second funnel contained a mechanically stirred slurry of 4-methyl-3-thiosemicarbazide (66.3 g, 0.631 mole) in pivalic acid (64.45 g, 0.632 mole) and toluene (5.45 g). The contents of the two dropping funnels were added simultaneously to the stirred reaction mixture (reaction "heel") over a period of 45 minutes, the reaction temperature being maintained at 70° C. The temperature was then increased to 80° C. and held for about 1 hour. The contents of the flask were then poured slowly into a stirred mixture of 28% aqueous ammonia (445 ml), water (210 ml) and toluene (40 ml) contained in a 2-liter beaker. The temperature was allowed to rise to 75°-80° C. and the pH of the aqueous phase was adjusted to 6.1 by the addition of 150 ml of 28% ammonia. The aqueous and organic phases were separated while hot (75° C.). The product, 5-t-butyl-2-methylamino-1,3,4-thiadiazole was isolated as a yellow to orange solid in 98% yield, melting point 78°-80° C., by evaporation of the organic phase to dryness under reduced pressure.
Quantity
445 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
210 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
5.45 g
Type
solvent
Reaction Step Three
[Compound]
Name
polyphosphoric acid
Quantity
63.98 g
Type
reactant
Reaction Step Four
Quantity
21.33 g
Type
reactant
Reaction Step Four
Quantity
21.48 g
Type
reactant
Reaction Step Five
Quantity
1.82 g
Type
solvent
Reaction Step Five
Quantity
22.1 g
Type
reactant
Reaction Step Six
[Compound]
Name
solution
Quantity
256 g
Type
reactant
Reaction Step Seven
[Compound]
Name
polyphosphoric acid
Quantity
192 g
Type
reactant
Reaction Step Eight
Quantity
64 g
Type
reactant
Reaction Step Nine
Quantity
66.3 g
Type
reactant
Reaction Step Ten
Quantity
64.45 g
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[C:6](O)(=O)[C:7]([CH3:10])([CH3:9])[CH3:8].[CH3:13][NH:14][C:15](=[S:18])[NH:16][NH2:17].N>C1(C)C=CC=CC=1.O>[C:7]([C:6]1[S:18][C:15]([NH:14][CH3:13])=[N:16][N:17]=1)([CH3:10])([CH3:9])[CH3:8]

Inputs

Step One
Name
Quantity
445 mL
Type
reactant
Smiles
N
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
210 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
N
Step Three
Name
Quantity
5.45 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
polyphosphoric acid
Quantity
63.98 g
Type
reactant
Smiles
Name
Quantity
21.33 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
21.48 g
Type
reactant
Smiles
C(C(C)(C)C)(=O)O
Name
Quantity
1.82 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
22.1 g
Type
reactant
Smiles
CNC(NN)=S
Step Seven
Name
solution
Quantity
256 g
Type
reactant
Smiles
Step Eight
Name
polyphosphoric acid
Quantity
192 g
Type
reactant
Smiles
Step Nine
Name
Quantity
64 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Ten
Name
Quantity
66.3 g
Type
reactant
Smiles
CNC(NN)=S
Step Eleven
Name
Quantity
64.45 g
Type
reactant
Smiles
C(C(C)(C)C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred with the initial
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a four-necked, 1-liter flask equipped with a stirrer
CUSTOM
Type
CUSTOM
Details
reaction exotherm
TEMPERATURE
Type
TEMPERATURE
Details
with cooling if necessary such that the reaction temperature
CUSTOM
Type
CUSTOM
Details
did not rise above 70° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then maintained
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
The reaction flask was then fitted with two dropping funnels
ADDITION
Type
ADDITION
Details
The contents of the two dropping funnels were added simultaneously to the stirred reaction mixture (reaction "heel") over a period of 45 minutes
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction temperature being maintained at 70° C
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was then increased to 80° C.
CUSTOM
Type
CUSTOM
Details
to rise to 75°-80° C.
CUSTOM
Type
CUSTOM
Details
The aqueous and organic phases were separated while hot (75° C.)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)C1=NN=C(S1)NC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.